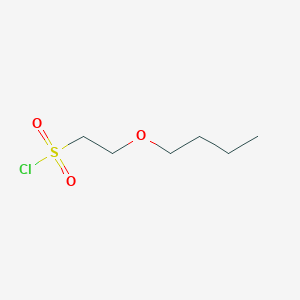
2-Butoxyethanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxyethanesulfonyl chloride is a chemical compound with the molecular formula C6H13ClO3S . It has a molecular weight of 200.69 .
Molecular Structure Analysis
The InChI code for 2-Butoxyethanesulfonyl chloride is 1S/C6H13ClO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.科学的研究の応用
Toxicity and Biological Monitoring
2-Butoxyethanol, closely related to 2-Butoxyethanesulfonyl chloride, is a widely used organic solvent. Research has highlighted its potential as a suspected human carcinogen and explored its metabolism, absorption in vivo, toxicity, and biological monitoring methods. This includes studies on its dermal absorption, metabolism, and excretion patterns in various organisms (Liu & Zhang, 2021), (Lockley, Howes, & Williams, 2004).
Occupational Exposure Monitoring
Studies have been conducted on the occupational exposure to 2-Butoxyethanol, particularly for workers using cleaning agents containing this chemical. These studies focus on environmental and biological monitoring to assess the level of exposure among workers (Vincent et al., 1993).
Extraction and Recovery in Industrial Processes
Research has been done on the extraction and recovery of 2-Butoxyethanol from aqueous phases, especially in contexts with high saline concentration. This is particularly relevant for industries like hydraulic fracturing, where 2-Butoxyethanol is identified as a contaminant (Manz & Carter, 2016).
Physiological Impact and Pharmacokinetics
There are studies on the physiological impact and pharmacokinetics of 2-Butoxyethanol. These include its metabolism to 2-butoxyacetic acid and the subsequent excretion patterns, exploring how these processes differ across species and sexes (Lee, Dill, Chou, & Roycroft, 1998).
Environmental Impact and Adsorption Studies
Environmental impact and adsorption studies have also been conducted, especially in relation to hydraulic fracturing. These studies assess how 2-Butoxyethanol and similar compounds interact with different materials, like shale and activated carbon, which is crucial for understanding their environmental behavior (Manz, Haerr, Lucchesi, & Carter, 2016).
特性
IUPAC Name |
2-butoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJEQGKCHFRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyethanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)
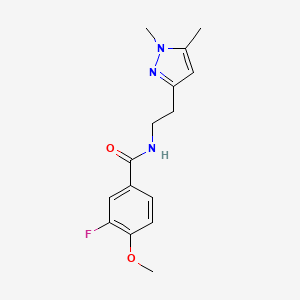
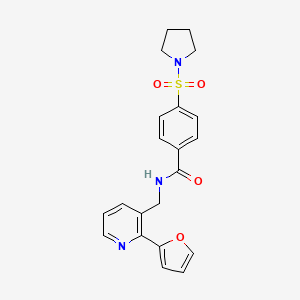
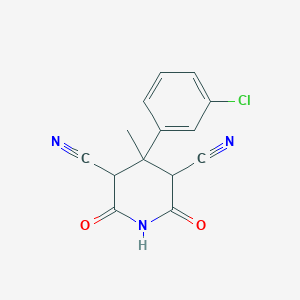

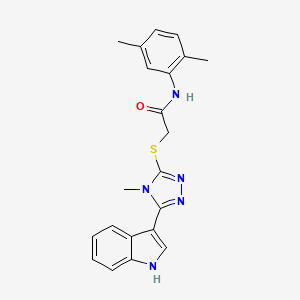
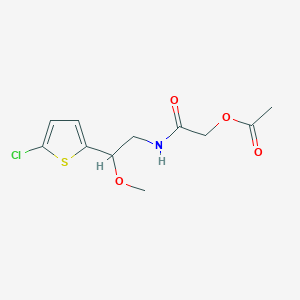
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)

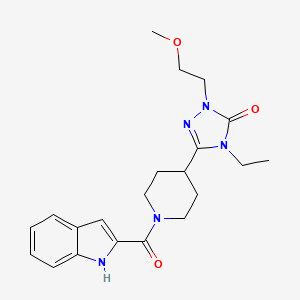
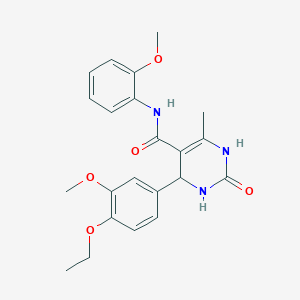
![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
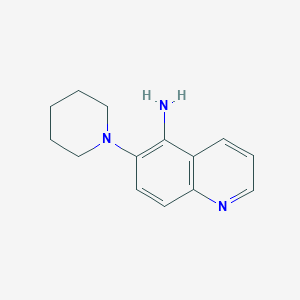
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)